6-(Adamantane-2-carbonyl)-6-azaspiro[2.5]octane-1-carboxylic acid
Description
6-(Adamantane-2-carbonyl)-6-azaspiro[2.5]octane-1-carboxylic acid is a spirocyclic compound featuring a rigid adamantane moiety fused to a 6-azaspiro[2.5]octane scaffold. The adamantane group confers steric bulk and lipophilicity, while the spirocyclic framework introduces conformational rigidity. This structural combination is hypothesized to enhance binding affinity in biological systems and improve metabolic stability compared to linear analogs . However, precise molecular data (e.g., molecular formula, weight) are inconsistently reported in available literature, with conflicting entries in Enamine Ltd's catalog (e.g., C9H12N2O2 vs. C11H17NO5) . For this analysis, the adamantane-2-carbonyl substituent is assumed to replace the protecting group in analogous compounds, yielding an estimated molecular formula of C18H25NO3 (calculated).
Properties
Molecular Formula |
C19H27NO3 |
|---|---|
Molecular Weight |
317.4 g/mol |
IUPAC Name |
6-(adamantane-2-carbonyl)-6-azaspiro[2.5]octane-2-carboxylic acid |
InChI |
InChI=1S/C19H27NO3/c21-17(16-13-6-11-5-12(8-13)9-14(16)7-11)20-3-1-19(2-4-20)10-15(19)18(22)23/h11-16H,1-10H2,(H,22,23) |
InChI Key |
SHTSRCGVEJJCPS-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC12CC2C(=O)O)C(=O)C3C4CC5CC(C4)CC3C5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Adamantane-2-carbonyl)-6-azaspiro[2.5]octane-1-carboxylic acid typically involves the amidation of carboxylic acid substrates. This process can be catalyzed or non-catalyzed, depending on the desired reaction conditions . The amidation reaction often requires the activation of the carboxylic acid, which can be achieved using various reagents such as anhydrides, acyl imidazoles, or acyl halides .
Industrial Production Methods: Industrial production of this compound may involve the use of ionic liquids to promote the isomerization of precursor molecules. For example, the synthesis of adamantane itself can be facilitated by ionic liquid-promoted isomerization of tricyclo[5.2.1.02,6]decane . This method ensures high yields and efficient production.
Chemical Reactions Analysis
Types of Reactions: 6-(Adamantane-2-carbonyl)-6-azaspiro[2.5]octane-1-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. The presence of the adamantane moiety makes it particularly resistant to certain types of reactions, while the spirocyclic structure allows for unique reactivity patterns .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include strong acids and bases, oxidizing agents, and reducing agents. For instance, amidation reactions often utilize catalysts or coupling reagents to activate the carboxylic acid .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, amidation reactions typically yield amide derivatives, which can be further modified to produce a variety of bioactive compounds .
Scientific Research Applications
6-(Adamantane-2-carbonyl)-6-azaspiro[2.5]octane-1-carboxylic acid has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of complex molecules. In biology and medicine, it is investigated for its potential therapeutic properties, including anticancer, antifungal, and antibacterial activities . Additionally, its unique structure makes it valuable in the development of new materials and polymers .
Mechanism of Action
The mechanism of action of 6-(Adamantane-2-carbonyl)-6-azaspiro[2.5]octane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The adamantane moiety is known to interact with viral proteins, potentially blocking ion channels and inhibiting viral replication . Additionally, the spirocyclic structure may enhance its binding affinity to certain enzymes or receptors, leading to its bioactive effects.
Comparison with Similar Compounds
Structural and Functional Analysis
Lipophilicity: Adamantane's hydrophobicity (XLogP3 ~3.5, estimated) surpasses Cbz (1.9) and Boc (~2.5), which may improve blood-brain barrier penetration but reduce aqueous solubility . Applications: Cited in patents for heterotopic ossification prevention, suggesting utility in bone-targeted therapies .
Cbz and Boc Derivatives: Cbz: Widely used in peptide synthesis due to ease of removal via hydrogenolysis. Its moderate lipophilicity balances solubility and membrane permeability . Boc: Acid-labile protection; preferred for stability in basic conditions. Lower steric bulk compared to adamantane facilitates synthetic flexibility .
Fmoc Derivative :
- UV-sensitive and orthogonal to Boc/Cbz, enabling sequential deprotection in complex syntheses. High XLogP3 (~4.0) limits use in hydrophilic systems .
6-Oxaspiro Analogs: Replacement of nitrogen with oxygen alters electronic properties and ring strain. No significant pharmacological applications reported .
Q & A
Q. What are the key steps and intermediates in synthesizing 6-(Adamantane-2-carbonyl)-6-azaspiro[2.5]octane-1-carboxylic acid?
The synthesis typically involves:
- Spirocyclic framework formation : Cyclopropane rings are constructed via [2+1] cycloaddition or photochemical methods, as seen in analogous azaspiro compounds .
- Adamantane incorporation : The adamantane-2-carbonyl group is introduced via coupling reactions (e.g., amidation or esterification) using adamantanecarboxylic acid derivatives .
- Protection/deprotection strategies : Boc (tert-butoxycarbonyl) groups are often used to protect amines during synthesis, requiring acidic or catalytic deprotection . Key intermediates include Boc-protected azaspirooctane and activated adamantane derivatives (e.g., acid chlorides).
Q. Which analytical techniques are critical for structural characterization?
- NMR spectroscopy : H and C NMR confirm spirocyclic geometry and adamantane integration. Stereochemistry is resolved using 2D NOESY or COSY .
- X-ray crystallography : Determines absolute configuration, particularly for chiral centers in the spirocyclic system .
- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
- Computational modeling : Density Functional Theory (DFT) predicts stability and electronic properties of the adamantane-spiro conjugate .
Q. How should solubility and stability challenges be addressed during experimental handling?
- Solubility : Use polar aprotic solvents (e.g., DMSO, DMF) for stock solutions. Sonication at 37°C enhances dissolution .
- Stability : Store lyophilized powder at -80°C (<6 months) or -20°C (<1 month). Avoid freeze-thaw cycles, which degrade ester/carbonyl groups .
- Aggregation mitigation : Co-solvents (e.g., cyclodextrins) or liposomal encapsulation reduce adamantane-driven hydrophobicity .
Advanced Research Questions
Q. How can researchers identify biological targets for this compound?
- Kinase profiling : Screen against kinase libraries (e.g., EGFR, MAPK) due to structural similarity to spirocyclic kinase inhibitors .
- Molecular docking : Use adamantane’s lipophilic profile to predict binding to hydrophobic pockets (e.g., GPCRs or nuclear receptors) .
- In vivo models : Prioritize heterotopic ossification or fibrosis models, as related azaspiro compounds show activity in these pathways .
Q. What strategies resolve contradictions in biological activity data across studies?
- Batch analysis : Verify enantiomeric purity via chiral HPLC; impurities from racemic mixtures may skew results .
- Metabolic stability assays : Check for cytochrome P450-mediated degradation, which varies between cell lines and animal models .
- Dose-response curves : Re-evaluate activity at lower concentrations to rule out nonspecific aggregation effects .
Q. How can prior art in patents inform synthetic optimization?
- Patent mining : Analyze claims from spirocyclic adamantane derivatives (e.g., WO2024/XXXXXX for heterotopic ossification) to avoid infringement and identify unprotected modifications (e.g., fluorination at specific positions) .
- Route diversification : Replace patented coupling reagents (e.g., EDC/HOBt) with newer catalysts (e.g., Pd-NHC complexes) to improve yield .
Q. What mechanistic studies elucidate noncovalent interactions in drug-target binding?
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity and entropy contributions from adamantane’s van der Waals interactions .
- Hydrogen-deuterium exchange (HDX) MS : Map conformational changes in target proteins upon compound binding .
- Cryo-EM : Resolve structural changes in membrane-bound targets (e.g., ion channels) .
Q. How is enantiomeric purity optimized during synthesis?
- Chiral auxiliaries : Use Evans oxazolidinones or Oppolzer’s sultams to control stereochemistry during cyclopropane formation .
- Kinetic resolution : Enzymatic catalysts (e.g., lipases) selectively hydrolyze undesired enantiomers .
- Asymmetric catalysis : Rhodium or iridium complexes enable enantioselective spirocyclization .
Q. Which in vivo models are suitable for pharmacokinetic profiling?
- Rodent models : Assess oral bioavailability and blood-brain barrier penetration, leveraging adamantane’s lipid solubility .
- Zebrafish embryos : Screen for developmental toxicity due to the compound’s potential teratogenicity .
- Microdosing studies : Use C-labeled compound to track distribution and metabolite formation .
Q. How can computational models predict metabolic pathways?
- ADMET prediction tools : SwissADME or ADMETlab estimate Phase I/II metabolism sites (e.g., cytochrome P450 oxidation of spirocyclic amines) .
- Molecular dynamics simulations : Model interactions with metabolic enzymes (e.g., CYP3A4) to identify labile regions .
- Machine learning : Train models on azaspiro compound databases to predict clearance rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
